4-(4-Methylphenyl)piperidine-4-carboxylic acid hydrochloride

Vue d'ensemble

Description

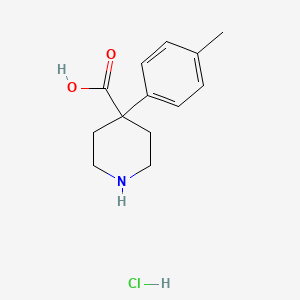

4-(4-Methylphenyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H17NO2·HCl It is a derivative of piperidine, a six-membered heterocyclic amine, and features a 4-methylphenyl group attached to the piperidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)piperidine-4-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-methylbenzylamine and diethyl malonate.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a carboxylation reaction using carbon dioxide under high pressure and temperature.

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and stringent quality control measures are essential to maintain consistency in production.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Methylphenyl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.

Major Products

Oxidation: Formation of 4-(4-Methylphenyl)piperidine-4-carboxaldehyde.

Reduction: Formation of 4-(4-Methylphenyl)piperidine-4-methanol.

Substitution: Formation of 4-(4-Nitrophenyl)piperidine-4-carboxylic acid hydrochloride or 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride.

Applications De Recherche Scientifique

Therapeutic Applications

a. Neurological Disorders

Research indicates that derivatives of piperidine compounds, including 4-(4-Methylphenyl)piperidine-4-carboxylic acid hydrochloride, may have potential in treating neurological disorders. For instance, studies suggest that these compounds can act as activators of UCH-L1 (ubiquitin C-terminal hydrolase L1), which is linked to neurodegenerative diseases such as Parkinson's disease . The activation of UCH-L1 could provide therapeutic pathways for conditions characterized by protein aggregation and neuronal death.

b. Antiviral Properties

Compounds similar to this compound have demonstrated antiviral activity, particularly as neuraminidase inhibitors. This mechanism is crucial in the treatment of viral infections such as influenza. The ability to inhibit viral replication makes these compounds valuable in developing antiviral therapies.

c. Anti-inflammatory Effects

Piperidine derivatives have been shown to modulate inflammatory pathways effectively. Research indicates that certain derivatives can inhibit the production of TNFα in immune cells, suggesting potential applications in treating inflammatory diseases. This anti-inflammatory action could be beneficial in conditions such as rheumatoid arthritis or inflammatory bowel disease.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions, including the formation of piperidine rings and subsequent carboxylation processes. The structural properties of this compound have been elucidated through various crystallographic studies, revealing insights into its molecular geometry and interactions .

a. In vitro Studies

In vitro studies have assessed the biological activity of this compound against various cell lines. These studies often focus on its cytotoxicity, anti-proliferative effects, and mechanism of action at the cellular level .

b. Pharmacokinetics

Pharmacokinetic studies are critical for understanding how this compound behaves within biological systems. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are evaluated to determine its suitability for further development as a therapeutic agent.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 4-(4-Methylphenyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(4-Methoxyphenyl)piperidine-4-carboxylic acid hydrochloride

- 4-(4-Chlorophenyl)piperidine-4-carboxylic acid hydrochloride

- 4-(4-Fluorophenyl)piperidine-4-carboxylic acid hydrochloride

Uniqueness

4-(4-Methylphenyl)piperidine-4-carboxylic acid hydrochloride is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Activité Biologique

4-(4-Methylphenyl)piperidine-4-carboxylic acid hydrochloride, also known as MPPC, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

MPPC is characterized by a piperidine ring substituted with a 4-methylphenyl group and a carboxylic acid functional group. The hydrochloride salt form enhances its solubility in aqueous environments, facilitating biological assays.

Biological Activity Overview

MPPC has been studied for various biological activities, including:

- Anticancer Properties : Research indicates that MPPC may inhibit the growth of certain cancer cell lines.

- Neuroprotective Effects : Its structural similarity to neurotransmitters suggests potential roles in modulating neurochemical pathways.

- Enzyme Inhibition : MPPC has shown promise in inhibiting enzymes involved in neurotransmitter synthesis and degradation.

The mechanism of action of MPPC involves its interaction with specific molecular targets:

- Receptor Binding : MPPC binds to neurotransmitter receptors, potentially modulating their activity.

- Enzyme Interaction : It inhibits key enzymes associated with neurological disorders, which may lead to therapeutic effects in conditions such as Parkinson's disease.

Case Studies and Experimental Data

- Anticancer Activity :

- Neuroprotective Effects :

- Enzyme Inhibition :

Comparative Analysis with Similar Compounds

To understand the unique properties of MPPC, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Piperidine derivative | Anticancer, neuroprotective | ~15 |

| N-(4-methylphenyl)-N-(methylsulfonyl)alanylpiperidine-4-carboxylate | Piperidine analogue | UCH-L1 activator | 63 |

| 1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride | Piperidine derivative | Enzyme inhibition | Not specified |

Q & A

Q. How can researchers optimize the synthesis of 4-(4-Methylphenyl)piperidine-4-carboxylic acid hydrochloride to improve yield and purity?

Methodological Answer:

Optimization involves three key steps:

- Reaction Conditions : Use Mannich-type reactions or nucleophilic substitutions under inert atmospheres (e.g., nitrogen) to minimize side reactions. For example, similar piperidine derivatives are synthesized via multi-step processes involving phenethylamine hydrochlorides and ketone components .

- Catalyst Selection : Employ mild bases like triethylamine to facilitate sulfonylation or alkylation steps, as seen in the synthesis of 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride .

- Purification : Utilize column chromatography (silica gel, polar solvents) or recrystallization from ethanol/water mixtures to isolate high-purity products. Evidence from pharmaceutical impurity studies emphasizes the importance of chromatography for separating structurally similar byproducts .

Q. What advanced analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and 2D-COSY spectra confirm regiochemistry and substituent positions, particularly for distinguishing methylphenyl and piperidine ring conformers.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) resolves impurities, as demonstrated in meperidine hydrochloride analysis (≥98% purity standards) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₅H₂₂ClNO₂ for meperidine analogs) and detects trace degradation products .

Q. How should researchers address discrepancies in biological activity data across different experimental models?

Methodological Answer:

- Model-Specific Validation : Test compound solubility and stability in assay buffers (e.g., DMSO stock solutions ≤0.1% v/v) to avoid solvent interference. For neuroprotection studies, validate NMDA receptor antagonism in both primary neuronal cultures and transfected HEK293 cells expressing NR2B subunits .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites, as seen in studies of Co 101244 hydrochloride, which retains activity after hepatic metabolism .

- Dose-Response Calibration : Perform parallel assays in rodent models and human cell lines to account for interspecies differences in receptor affinity .

Q. What strategies are effective for synthesizing novel derivatives to explore structure-activity relationships (SAR)?

Methodological Answer:

- Functional Group Modifications : Replace the 4-methylphenyl group with halogenated (e.g., 4-chlorophenyl) or electron-donating (e.g., 4-methoxyphenyl) analogs via Suzuki-Miyaura coupling .

- Heterocyclic Additions : Introduce oxazolo-pyridine or pyrazole moieties using cyclization reactions, as demonstrated in the synthesis of 6-(4-chlorophenyl)-3-isopropyl-oxazolo-pyridine derivatives .

- Salt Form Variations : Compare hydrochloride salts with free bases or alternative counterions (e.g., trifluoroacetate) to assess bioavailability changes .

Q. How can researchers mitigate challenges in reproducibility when scaling up synthetic protocols?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate formation .

- Batch Consistency : Use standardized reagents (e.g., phenethylamine hydrochloride from certified suppliers) and control humidity/temperature during crystallization .

- Data-Driven Optimization : Apply design-of-experiments (DoE) frameworks to identify critical parameters (e.g., reaction time, stoichiometry) affecting yield, as seen in piperidinecarboxylic acid synthesis .

Q. What methodologies are employed to evaluate NMDA receptor antagonism in neuroprotection studies?

Methodological Answer:

- In Vitro Assays : Measure calcium influx in HEK293 cells expressing recombinant NR2B-containing NMDA receptors using fluorescent dyes (e.g., Fluo-4) .

- Ex Vivo Models : Assess synaptic plasticity in rat hippocampal slices under oxygen-glucose deprivation (OGD) to mimic ischemic injury .

- In Vivo Validation : Administer the compound in rodent models of traumatic brain injury (TBI) and quantify neuroinflammatory markers (e.g., IL-6, TNF-α) via ELISA .

Q. How can researchers resolve contradictions in solubility and stability data under varying pH conditions?

Methodological Answer:

- pH-Dependent Solubility Profiling : Use shake-flask methods with buffered solutions (pH 1–10) and quantify dissolved compound via UV spectrophotometry .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products using UPLC-QTOF, as recommended in pharmaceutical impurity guidelines .

- Computational Modeling : Predict pKa and logP values using software like MarvinSuite or ACD/Labs to guide formulation design .

Propriétés

IUPAC Name |

4-(4-methylphenyl)piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-10-2-4-11(5-3-10)13(12(15)16)6-8-14-9-7-13;/h2-5,14H,6-9H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIVCHJFNUNXPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCNCC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803596-15-7 | |

| Record name | 4-(4-methylphenyl)piperidine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.